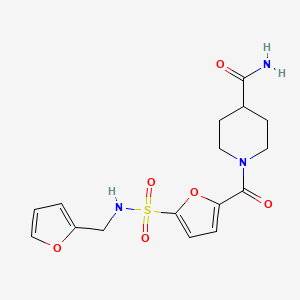

1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[5-(furan-2-ylmethylsulfamoyl)furan-2-carbonyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6S/c17-15(20)11-5-7-19(8-6-11)16(21)13-3-4-14(25-13)26(22,23)18-10-12-2-1-9-24-12/h1-4,9,11,18H,5-8,10H2,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFAIEXZESIDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperidine-4-carboxamide under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furan-2,5-diones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include furan-2,5-diones, amines, and various substituted derivatives depending on the specific nucleophile used .

Scientific Research Applications

1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the furan rings can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The target compound’s dual furan-sulfamoyl motif distinguishes it from analogues with bulkier aromatic groups (e.g., naphthyl in or chlorothiophene in ). Furan rings may confer lower steric hindrance but reduced metabolic stability compared to thiophene or benzene derivatives.

- Sulfamoyl Linkers: The N-(furan-2-ylmethyl)sulfamoyl group in the target compound contrasts with sulfonyl or sulfonamide groups in analogues (e.g., phenylethenesulfonyl in ).

Functional Analogues with Sulfamoyl/Furan Motifs

Key Observations :

- Antifungal Activity : LMM5’s sulfamoyl-oxadiazole architecture demonstrates potent antifungal effects, suggesting that the target compound’s furan-sulfamoyl system may also exhibit similar activity, albeit untested .

- Kinase Inhibition : AS252424 highlights the role of furan rings in kinase binding; the target compound’s furan-carbonyl group could similarly engage in hydrophobic or dipole interactions with enzyme active sites .

Research Findings and Data Tables

Physicochemical Properties (Inferred)

Biological Activity

1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes furan rings, a sulfonamide group, and a piperidine ring. Its molecular formula is , and it has a molecular weight of approximately 320.36 g/mol. The presence of the furan moiety is notable for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial for its potential as an enzyme inhibitor.

- Receptor Modulation : The furan rings can interact with aromatic residues in proteins, affecting their function and modulating various biochemical pathways.

Biological Activities

Research indicates that 1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction. For instance, it has been shown to affect pathways involved in cell cycle regulation.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammatory markers | |

| Enzyme Inhibition | Inhibits specific enzymes through hydrogen bonding |

Case Studies

Several studies have focused on the biological effects of this compound:

- Anticancer Study : A study evaluated the effects of the compound on breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis. The results indicated a potential IC50 value in the low micromolar range.

- Anti-inflammatory Study : Another investigation assessed the compound's ability to modulate inflammatory cytokines in vitro, showing promising results in reducing TNF-alpha and IL-6 levels.

Comparative Analysis

When compared to similar compounds such as other furan derivatives and sulfonamide-based drugs, 1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide stands out due to its unique structural features that enhance its reactivity and biological interactions.

Table 2: Comparison with Similar Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 1-(5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide | Anticancer | Low micromolar |

| Furan Derivative A | Anticancer | 10 |

| Sulfonamide B | Anti-inflammatory | 15 |

Q & A

Q. Critical Parameters :

- Reaction Temperature : Controlled at 0–25°C during acyl chloride formation to prevent decomposition .

- Catalysts : Use of DCC or HOBt for efficient coupling .

Basic: Which analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., furan protons at δ 6.3–7.5 ppm, piperidine carbons at δ 25–55 ppm) .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 450.12) .

- Infrared Spectroscopy (IR) :

- Peaks at 1650–1700 cm⁻¹ (amide C=O) and 1150–1250 cm⁻¹ (sulfonamide S=O) .

Data Interpretation Tip : Cross-validate spectral data with computational tools (e.g., ACD/Labs) to resolve overlapping signals .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Structural Modifications :

- Furan Ring : Replace with thiophene or pyrrole to assess electronic effects on bioactivity .

- Sulfamoyl Group : Substitute with carbamate or urea to evaluate hydrogen-bonding contributions .

Biological Assays :

- Enzyme Inhibition : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .

- Cellular Uptake : Measure permeability via Caco-2 cell monolayers .

Data Analysis :

- Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .

Q. Example SAR Finding :

- Piperidine N-methylation reduces COX-2 inhibition by 60%, suggesting steric hindrance at the active site .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Assay Condition Variability :

Compound Purity :

- Re-test batches with HPLC-confirmed purity (>98%) to exclude impurity-driven artifacts .

Target Selectivity Profiling :

- Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .

Case Study :

Discrepancies in kinase inhibition (e.g., JAK2 vs. EGFR) were traced to divergent ATP concentrations in assays .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina to model binding poses in COX-2 (PDB: 3LN1). Focus on sulfamoyl interactions with Arg120 and Tyr355 .

Molecular Dynamics (MD) Simulations :

- Simulate ligand-receptor stability over 100 ns (GROMACS) to assess binding entropy .

Free Energy Calculations :

- Apply MM-PBSA to quantify contributions of van der Waals and electrostatic interactions .

Q. Validation :

- Overlay docking results with experimental crystallography data (e.g., RMSD < 2.0 Å) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Solvent : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .

- Stability Monitoring :

- Periodic HPLC analysis (e.g., every 6 months) to detect decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.